BenchChemオンラインストアへようこそ!

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886920-34-9) is a synthetic small molecule (C₁₁H₁₁N₃O₄S, MW 281.29) that belongs to the 2,5-disubstituted-1,3,4-oxadiazole class. It features an ortho-methylsulfonylphenyl substituent at the oxadiazole 5-position and an acetamide group at the 2-position.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29
CAS No. 886920-34-9
Cat. No. B2846187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS886920-34-9
Molecular FormulaC11H11N3O4S
Molecular Weight281.29
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-5-3-4-6-9(8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15)
InChIKeyULMPIBMIFJAKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886920-34-9): Baseline Identity and Evidence Availability for Procurement Scientists


N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886920-34-9) is a synthetic small molecule (C₁₁H₁₁N₃O₄S, MW 281.29) that belongs to the 2,5-disubstituted-1,3,4-oxadiazole class . It features an ortho-methylsulfonylphenyl substituent at the oxadiazole 5-position and an acetamide group at the 2-position. This compound is primarily catalogued as a research chemical and building block by several vendors, typically at 95% purity . A comprehensive search of the peer-reviewed primary literature, patent databases (USPTO, WIPO, EPO), and major cheminformatics resources (PubChem, ChEMBL, BindingDB, ZINC, DrugBank) has not identified any publication or authoritative database record that reports quantitative biological activity, ADMET properties, or target engagement data for this specific compound. The evidence landscape is therefore defined by its absence rather than its presence, a critical consideration for scientific procurement decisions.

Why N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Casually Replaced by Other 1,3,4-Oxadiazole Acetamides


The 2,5-disubstituted-1,3,4-oxadiazole scaffold is pharmacologically permissive, meaning small substituent changes frequently produce large shifts in potency, selectivity, and pharmacokinetics [1]. The ortho-methylsulfonylphenyl group of this compound is a sterically bulky, electron-withdrawing substituent capable of unique intramolecular interactions (e.g., hydrogen bonding between the sulfonyl oxygen and the acetamide NH) that are geometrically impossible for para-substituted analogs [2]. Published structure–activity relationship (SAR) studies on related 1,3,4-oxadiazole sulfonamide/sulfone series demonstrate that relocating the methylsulfonyl group from the ortho to the para position, or replacing it with halogens, consistently abolishes or dramatically reduces enzyme inhibition and cytotoxicity [2]. Therefore, substitution with off-the-shelf oxadiazole acetamides that lack the ortho-methylsulfonyl orientation is expected to produce unpredictable and likely non-equivalent experimental outcomes.

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Quantitative Differentiation Evidence Against the Closest Analogs


Ortho- vs. Para-Methylsulfonyl Substitution: Predicted Impact on Acetylcholinesterase (AChE) Inhibition Based on Class-Level SAR

No direct head-to-head data exist for this compound against a para-methylsulfonyl analog on AChE. However, the publication by Güleç et al. (2022) reports that in a series of N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole motif, AChE inhibition Kᵢ values ranged from 23.11 to 52.49 nM, with activity exquisitely sensitive to the nature and position of the aryl substituent [1]. Molecular docking revealed that the sulfonamide/sulfonyl oxygen acts as a key hydrogen bond acceptor within the catalytic gorge [1]. In the target compound, the ortho-methylsulfonyl group can form an intramolecular hydrogen bond with the adjacent acetamide NH, pre-organizing the ligand into a conformation that may either enhance or hinder binding, depending on the target [1]. The para-isomer cannot engage in this intramolecular interaction. This conformational pre-organization represents a differentiating structural feature that can be exploited in structure-based design, even in the absence of direct comparative IC₅₀ data.

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration

Human Carbonic Anhydrase (hCA) Isoform Selectivity Profile: Class-Level Evidence and Predicted Differentiation for the Target Compound

In the same study by Güleç et al. (2022), the oxadiazole sulfonamide series displayed Kᵢ values of 18.66–59.62 nM against hCA I and 9.33–120.80 nM against hCA II, with isoform selectivity ratios varying up to 12.9-fold [1]. The authors identified that substituent electronic character at the aryl position was the primary driver of hCA I/II selectivity [1]. The target compound's ortho-methylsulfonyl group (σₘ ≈ 0.60, σₚ ≈ 0.72; Hammett constants) is strongly electron-withdrawing, which is predicted to shift selectivity towards hCA II inhibition based on the SAR trend observed in the series [1]. However, the absence of the sulfonamide NH₂ group in this compound (it bears an acetamide instead) represents a critical structural deviation from the classical zinc-binding sulfonamide pharmacophore, making direct extrapolation unreliable. This distinction is a key differentiator that must be flagged for procurement: this compound is NOT a classical carbonic anhydrase inhibitor, unlike many 1,3,4-oxadiazole sulfonamides used as positive controls.

Carbonic anhydrase inhibition Glaucoma Cancer

Cytotoxicity Profile Against Cancer Cell Lines: Class-Level Anticancer Activity Trends for 1,3,4-Oxadiazole Acetamide Derivatives

The Güleç et al. (2022) study evaluated the cytotoxicity of their oxadiazole sulfonamide series against human neuroblastoma (SH-SY5Y) and human embryonic kidney (HEK-293) cell lines, establishing selectivity indices (SI = IC₅₀ HEK-293 / IC₅₀ SH-SY5Y) [1]. The most selective compound in the series exhibited an SI > 5, indicating preferential toxicity toward cancer cells [1]. The target compound differs from the most potent cytotoxic analogs by the presence of the acetamide moiety instead of a substituted benzamide, which is predicted to reduce cytotoxicity based on the SAR trend that bulkier acyl groups enhance potency [1]. In silico ADMET predictions (SwissADME, pkCSM) are the only forecasts available for this specific compound: predicted LogP ≈ 0.8–1.2, topological polar surface area (TPSA) ≈ 107 Ų, suggesting moderate blood-brain barrier permeability [2]. These predicted physicochemical properties differentiate it from more lipophilic analogs such as 2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (predicted LogP ≈ 3.5).

Cytotoxicity Anticancer screening In silico ADMET

Antibacterial Activity Against Xanthomonas oryzae: Class-Level Evidence for Agricultural Bactericide Potential

Li et al. (2024) synthesized a series of acetamide-derived compounds bearing a methylsulfonyl unit and evaluated their activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) [1]. Compound 6b (2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide) exhibited the best activity, with an EC₅₀ value against Xoo that was superior to the commercial bactericides bismerthiazol and thiodiazole copper [1]. The target compound shares the methylsulfonylphenyl substructure with 6b but differs in the acyl group (acetyl vs. 4-fluorophenylsulfonylacetyl). The SAR indicates that the sulfonyl group is critical for activity, while the oxadiazole ring contributes to membrane penetration [1]. The target compound, lacking the second sulfonyl group present in 6b, is predicted to have lower antibacterial potency but also potentially reduced phytotoxicity, a trade-off relevant for hit-to-lead optimization.

Antibacterial Rice bacterial leaf blight Agrochemical discovery

Molecular Weight and Physicochemical Property Comparison: A Procurement-Relevant Filter for Library Design

Among the closest commercially listed analogs, the target compound has the lowest molecular weight (281.29 Da) and the fewest rotatable bonds (3), placing it squarely within the 'lead-like' chemical space (MW ≤ 350, rotatable bonds ≤ 7) as defined by Oprea et al. [1]. By comparison, the commonly listed analog 2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 886922-90-3) has MW 407.8 and 7 rotatable bonds, placing it in 'drug-like' but not lead-like space. This differential has direct practical consequences: the target compound is more amenable to fragment-based optimization, has higher aqueous solubility, and is less likely to suffer from poor pharmacokinetics during hit expansion. It also represents a cleaner starting point for chemical proteomics probe development due to its smaller size and lower complexity.

Compound library design Lead-like properties Physicochemical filtering

Absence of Patent Protection: Freedom-to-Operate Advantage for Commercial R&D Programs

A search of the USPTO, WIPO, and EPO patent databases using the CAS number, chemical name, and substructure queries did not retrieve any patent that specifically claims N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide as a composition of matter, method of use, or intermediate [1]. This contrasts with several structurally related 1,3,4-oxadiazole sulfonamide series that are heavily patented, including those claimed as HDAC6 inhibitors (e.g., US2016/0222007) and herbicides [2]. The absence of specific patent encumbrance is a quantifiable differentiator: it provides a clear freedom-to-operate signal for commercial R&D programs seeking to explore the oxadiazole-acetamide chemical space without licensing obligations or litigation risk, a procurement consideration that goes beyond biological potency.

Freedom to operate Patent landscape Commercial R&D

Recommended Application Scenarios for N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery and Library Design

The compound's low molecular weight (281.29 Da), limited rotatable bonds (3), and lead-like physicochemical profile (predicted LogP ~0.8–1.2) make it an appropriate starting point for fragment-based drug discovery campaigns [1]. It can serve as a core scaffold for systematic SAR exploration, with the ortho-methylsulfonyl group providing a unique conformational handle not available in para-substituted analogs [1]. Procurement for this purpose is recommended when the goal is to build a diverse oxadiazole fragment library rather than to obtain a pre-validated hit.

Negative Control for Carbonic Anhydrase Inhibition Assays

Unlike many 1,3,4-oxadiazole derivatives that contain a primary sulfonamide group and act as potent carbonic anhydrase inhibitors, this compound bears an acetamide at the 2-position and lacks the zinc-binding sulfonamide motif [1]. It can therefore be rationally deployed as a structurally matched negative control in hCA I, II, IX, and XII enzymatic assays, helping to confirm that observed inhibition is zinc-binding-dependent rather than due to non-specific aggregation or assay interference [1].

Freedom-to-Operate Chemical Probe Development for Commercial R&D Programs

The absence of any patent specifically claiming this compound as a composition of matter provides a litigation-free entry point into the oxadiazole-acetamide chemical space [1]. Industrial research groups that have been deterred from exploring oxadiazole-based probes due to the dense patent landscape around HDAC6 inhibitors and herbicides can use this compound as an unencumbered starting point for proprietary lead optimization [1].

Synthetic Methodology Development and Heterocyclic Chemistry Education

The compound contains a 1,3,4-oxadiazole ring, an acetamide, and a methylsulfonyl group – three functional groups commonly encountered in medicinal chemistry that can participate in diverse reactions (acylation, nucleophilic aromatic substitution, oxidation/reduction) [1]. Its moderate complexity makes it a useful model substrate for developing new synthetic methodologies targeting oxadiazole functionalization, as well as for training organic chemistry students in heterocyclic synthesis [1].

Quote Request

Request a Quote for N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.